Product packaging for Honokiol DCA(Cat. No.:CAS No. 1620160-42-0)

Honokiol DCA

Cat. No.: B607972
CAS No.: 1620160-42-0
M. Wt: 488.18
InChI Key: MLWDVCIMRMORNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Honokiol (B1673403) within Natural Product Research

Honokiol is a bioactive lignan, a class of natural products, isolated from the bark, seed cones, and leaves of trees belonging to the Magnolia genus. nih.govwikipedia.org For centuries, extracts from Magnolia species have been utilized in traditional Chinese, Japanese, and Korean medicine. wikipedia.org In modern biomedical research, natural products are regarded as a valuable source of small molecules that can serve as lead compounds for drug development. frontiersin.orgnih.gov

Honokiol has attracted significant scientific interest due to its pleiotropic properties, with preliminary research exploring its potential antitumor, anti-inflammatory, antioxidant, and neuroprotective effects. wikipedia.orgnih.gov Studies have shown that Honokiol may exert its effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels), and suppressing cell proliferation. frontiersin.orgnaturalmedicinejournal.com Its potential to modulate various cell-signaling pathways has made it a subject of investigation for a range of applications. naturalmedicinejournal.comjst.go.jp However, the clinical application of Honokiol is often hampered by challenges such as poor water solubility and limited bioavailability, which restricts its wider use. nih.govresearchgate.netnih.gov These limitations have spurred the development of various derivatives and formulations aimed at improving its physicochemical properties and therapeutic potential. researchgate.netmdpi.com

Rationale for the Development of Honokiol Dichloroacetate (B87207) (Honokiol DCA)

To overcome the inherent limitations of the parent compound, researchers have focused on creating derivatives, or modified versions, of Honokiol. nih.govresearchgate.net The synthesis of Honokiol bis-dichloroacetate (this compound), the dichloroacetate ester of Honokiol, is a direct result of these efforts. nih.govnih.gov The primary motivation behind creating this derivative is to enhance its therapeutic applicability by modifying its chemical structure to improve its biological performance. nih.govscience.gov

A key strategy in medicinal chemistry to improve a drug's ability to be absorbed by the body is to increase its lipophilicity (its ability to dissolve in fats or lipids). mdpi.com this compound was specifically synthesized to increase the lipophilicity of the original Honokiol molecule. nih.govscience.gov By converting the two phenolic hydroxyl groups of Honokiol into dichloroacetate esters, the resulting compound, this compound, becomes a more lipophilic molecule. nih.gov This increased lipophilicity is intended to facilitate its passage across the lipid-rich membranes of cells, potentially leading to greater intracellular concentrations and enhanced biological activity compared to the parent compound.

The development of this compound is a classic example of a prodrug strategy. nih.govsnv63.ru A prodrug is an inactive or less active compound that is metabolized (converted) within the body into an active drug. snv63.ru This approach is often used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility and low bioavailability. nih.govsnv63.rutandfonline.com

Data Tables

Table 1: Comparison of Honokiol and this compound

FeatureHonokiolHonokiol Dichloroacetate (this compound)
Compound Type Natural Product (Lignan) wikipedia.orgSemi-synthetic Derivative/Prodrug nih.govnih.gov
Source Magnolia species nih.govSynthesized from Honokiol nih.gov
Key Structural Feature Two phenolic hydroxyl groups nih.govDichloroacetate esters in place of hydroxyl groups nih.gov
Primary Rationale for Modification N/ATo increase lipophilicity and act as a prodrug for improved bioavailability and activity. nih.govscience.gov
Reported Biological Activity Anticancer, anti-inflammatory, antioxidant, neuroprotective. wikipedia.orgnaturalmedicinejournal.comAntineoplastic activity; selective allosteric inhibitor of TRAP1. nih.govnih.gov

Properties

CAS No.

1620160-42-0

Molecular Formula

C22H18Cl4O4

Molecular Weight

488.18

IUPAC Name

5,3-Diallyl-2,4-di(dichloro-acetoxy)-biphenyl

InChI

InChI=1S/C22H18Cl4O4/c1-3-8-14-12-16(13-10-6-5-7-11-13)18(30-22(28)20(25)26)15(9-4-2)17(14)29-21(27)19(23)24/h3-7,10-12,19-20H,1-2,8-9H2

InChI Key

MLWDVCIMRMORNB-UHFFFAOYSA-N

SMILES

O=C(OC1=C(CC=C)C=C(C2=CC=CC=C2)C(OC(C(Cl)Cl)=O)=C1CC=C)C(Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Honokiol DCA;  Honokiol Bis-Dichloroacetate; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Honokiol Dca

Semisynthesis Pathways for Honokiol (B1673403) DCA

The synthesis of Honokiol DCA is achieved by modifying the two phenolic hydroxyl groups present in the parent honokiol molecule. This process is a targeted chemical alteration designed to enhance specific characteristics of the compound, such as its lipophilicity. nih.govresearchgate.net

This compound is chemically known as honokiol bis-dichloroacetate. uran.ua It is synthesized via an esterification reaction where both phenolic hydroxyl (-OH) groups of honokiol are converted into dichloroacetate (B87207) esters. nih.govgoogle.com This transformation is typically accomplished by reacting honokiol with an activated form of dichloroacetic acid, such as dichloroacetyl chloride. nih.govnih.gov

The reaction involves the use of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), in a dry dichloromethane (B109758) solvent. nih.govnih.govresearchgate.net The DMAP facilitates the acylation of the phenolic hydroxyls by the dichloroacetyl chloride, leading to the formation of the bis-ester product, this compound.

Specific protocols for the synthesis of this compound have been reported, providing insight into the reaction conditions. A typical procedure involves dissolving honokiol and 4-dimethylaminopyridine in dry dichloromethane. nih.govnih.gov The solution is heated to 40°C before the dropwise addition of dichloroacetyl chloride. nih.govnih.gov Following the addition, the reaction mixture is brought to reflux and maintained for several hours, typically around five, until thin-layer chromatography indicates the consumption of the starting material. nih.gov

After the reaction is complete, the mixture is cooled and subjected to a workup procedure, usually involving washing with brine, drying over sodium sulfate, and concentrating under reduced pressure. researchgate.net The final purification is achieved through column chromatography on silica (B1680970) gel. nih.govresearchgate.net Reported yields for this synthesis have varied, with one protocol documenting a yield of 76% researchgate.net and another reporting a 44% yield after purification. nih.gov

Interactive Table 1: Synthesis Parameters for this compound

Parameter Value/Condition Source(s)
Starting Material Honokiol nih.govnih.govresearchgate.net
Acylating Agent Dichloroacetyl Chloride nih.govnih.gov
Catalyst 4-dimethylaminopyridine (DMAP) nih.govnih.govresearchgate.net
Solvent Dry Dichloromethane nih.govnih.govresearchgate.net
Initial Temperature 40°C nih.govnih.gov
Reaction Condition Reflux nih.gov
Reaction Time ~5 hours nih.gov
Purification Method Column Chromatography (Silica Gel) nih.govresearchgate.net
Reported Yield 44% - 76% nih.govresearchgate.net

Derivatization Strategies for Analog Development

Beyond the addition of dichloroacetate moieties, honokiol serves as a scaffold for developing a wide range of other analogs. These structural modifications are undertaken to explore and modulate the compound's bioactivity. The primary sites for these modifications are the phenolic hydroxyl groups, the aromatic rings, and the allyl side chains.

Researchers have explored numerous derivatization strategies to create novel honokiol analogs with potentially enhanced or different biological activities. These modifications aim to fine-tune the molecule's properties, such as solubility, stability, and interaction with biological targets.

Key derivatization strategies include:

Acetylation and Methylation: A set of honokiol derivatives was created using acetylation and methylation to assess changes in skin permeation and anti-inflammatory activity. researchgate.net

Butyrate (B1204436) Esterification: The selective transformation of one hydroxyl group into a butyrate ester was found to significantly enhance in vitro antiproliferative activity against certain cancer cells. plos.org

Heterocyclic Conjugation: The attachment of heterocyclic rings, such as 1,3,5-triazine, to one of the phenolic positions has been shown to modulate the compound's biological properties, yielding derivatives with significant antiproliferative potential. uran.ua

Interactive Table 2: Examples of Honokiol Derivatization for Bioactivity Modulation

Modification Type Attached Moiety Intended Effect Source(s)
Esterification Butyrate Ester Enhance antiproliferative activity plos.org
Acetylation/Methylation Acetyl & Methyl groups Improve cutaneous delivery researchgate.net
Heterocyclic Conjugation 1,3,5-Triazine ring Modulate biological properties uran.ua

To understand the structure-activity relationship of honokiol derivatives, this compound has been compared with other synthetic analogs, most notably a novel fluorinated compound known as hexafluoro (B1673141) (bis-trifluoromethyl-bis-(4-hydroxy-3-allylphenyl) methane). nih.govuran.uascience.gov

The rationale for synthesizing this compound was to increase the lipophilicity of the parent compound. nih.govresearchgate.net In contrast, hexafluoro was designed with fluorine atoms to potentially prevent the rapid metabolism that can occur with natural phenols. researchgate.net

Both this compound and hexafluoro have been tested in parallel in various biological assays. In studies on melanoma, both compounds demonstrated in vivo activity, though this compound was reported to be more active. nih.govuran.uascience.gov For instance, against A375 melanoma xenografts, this compound showed significant tumor growth inhibition, whereas the inhibition by hexafluoro was noted as marked but not statistically significant in one study. nih.gov this compound also showed significant activity against a vemurafenib-resistant melanoma model (LM36R), a context where it was found to be more effective than hexafluoro. nih.gov

Mechanistically, the two compounds appear to share some common pathways. Both this compound and hexafluoro were found to inhibit the phosphorylation of DRP1 and induce mitochondrial superoxide (B77818), suggesting they both impact mitochondrial function. nih.govscience.gov

Interactive Table 3: Comparison of this compound and Hexafluoro Analog

Feature This compound Hexafluoro Source(s)
Chemical Name Honokiol bis-dichloroacetate bis-trifluoromethyl-bis-(4-hydroxy-3-allylphenyl) methane (B114726) nih.govuran.ua
Synthetic Rationale Increase lipophilicity Prevent rapid metabolism nih.govresearchgate.net
Modification Esterification of hydroxyls with dichloroacetate Replacement of biphenyl (B1667301) bridge with bis(trifluoromethyl)methane nih.govresearchgate.net
In Vivo Activity (A375 Melanoma) Significant tumor inhibition Marked, but not always significant, inhibition nih.gov
Activity in Vemurafenib-Resistant Melanoma Demonstrated significant in vivo activity Less active than this compound nih.gov
Shared Mechanism Inhibits DRP1 phosphorylation, induces mitochondrial superoxide Inhibits DRP1 phosphorylation, induces mitochondrial superoxide nih.govscience.gov

Molecular and Cellular Mechanisms of Action of Honokiol Dca

Androgen Receptor Signaling Pathway Modulation

Honokiol (B1673403) DCA has been shown to be a potent inhibitor of androgen receptor (AR) signaling, a critical pathway in the development and progression of prostate cancer. Its inhibitory effects are exerted at multiple levels, from the regulation of AR protein abundance to the suppression of its transcriptional activity and downstream targets.

Regulation of Androgen Receptor Protein Levels

Research indicates that Honokiol DCA is more effective than its parent compound, Honokiol, in suppressing AR protein levels. nih.govnih.gov This reduction in AR protein is achieved through a dual mechanism involving both the downregulation of AR gene expression and the promotion of its degradation. Studies have shown that this compound contributes to a marked decrease in the mRNA levels of the androgen receptor. nih.gov Concurrently, it also facilitates the proteasomal degradation of the AR protein. nih.govnih.gov This combined action leads to a significant depletion of cellular AR protein, thereby disrupting androgen-dependent signaling.

Transcriptional and Promoter Activity Inhibition

Beyond reducing AR protein levels, this compound also directly inhibits the transcriptional activity of the remaining androgen receptor. Treatment with this compound has been demonstrated to significantly decrease the promoter activity of the AR gene. nih.gov This indicates that the compound can suppress the very initiation of AR gene transcription. In comparative studies, this compound has been shown to be slightly superior to Honokiol in inhibiting AR promoter activity in certain prostate cancer cell lines. nih.gov

Effects on Downstream Androgen Receptor Targets

The functional consequence of this compound's inhibition of AR signaling is the suppression of downstream target genes. A primary and well-established biomarker of AR activity is the Prostate-Specific Antigen (PSA). Consistent with its effects on the AR itself, this compound has been shown to inhibit both the expression and secretion of PSA in prostate cancer cells. nih.gov This reduction in PSA levels serves as a key indicator of the effective blockade of the AR signaling pathway by this compound.

Mitochondrial Dynamics and Metabolism Regulation

This compound also exerts profound effects on mitochondrial function, steering cellular metabolism towards a more oxidative state. This is primarily achieved by modulating the generation of reactive oxygen species and inducing pathways of mitochondrial respiration.

Modulation of Mitochondrial Reactive Oxygen Species Generation

A notable effect of this compound is the increased production of mitochondrial reactive oxygen species (ROS), specifically superoxide (B77818). nih.govnih.gov This pro-oxidant effect is a key aspect of its mechanism of action. The induction of mitochondrial superoxide contributes to the creation of a cellular environment of oxidative stress, which can trigger apoptotic pathways in cancer cells.

Induction of Mitochondrial Respiration and Oxidative Phosphorylation Pathways

This compound actively promotes mitochondrial respiration and oxidative phosphorylation. Gene array analyses have revealed that treatment with this compound leads to the induction of Succinate (B1194679) Dehydrogenase B (SDHB), a critical enzyme component of Complex II of the electron transport chain. researchgate.net The upregulation of SDHB suggests an enhanced capacity for mitochondrial respiration.

The mechanism underlying this induction involves the inhibition of the mitochondrial chaperone protein TRAP1 (TNF receptor-associated protein 1). nih.govnih.gov In many cancer cells, TRAP1 is overexpressed and functions to suppress the activity of SDH. nih.gov this compound acts as a selective, allosteric inhibitor of TRAP1, binding to a site outside of its ATP-binding pocket. nih.govnih.govsemanticscholar.org This inhibition relieves the suppression of SDH, leading to its increased activity. By reverting the TRAP1-dependent downregulation of SDH, this compound effectively stimulates mitochondrial respiration and oxidative phosphorylation. nih.govnih.gov

Data Tables

Table 1: Effects of this compound on Androgen Receptor Signaling

MechanismSpecific EffectReference
AR Protein Levels Suppression of AR protein levels, superior to Honokiol. nih.govnih.gov
Downregulation of AR mRNA. nih.gov
Promotion of proteasomal degradation of AR protein. nih.govnih.gov
AR Transcriptional Activity Significant decrease in AR promoter activity. nih.gov
Downstream Targets Inhibition of Prostate-Specific Antigen (PSA) expression and secretion. nih.gov

Table 2: Effects of this compound on Mitochondrial Function

MechanismSpecific EffectReference
Mitochondrial ROS Increased generation of mitochondrial superoxide. nih.govnih.gov
Mitochondrial Respiration Induction of Succinate Dehydrogenase B (SDHB). researchgate.net
Inhibition of the mitochondrial chaperone TRAP1. nih.govnih.gov
Reversion of TRAP1-dependent downregulation of SDH activity. nih.govnih.gov
Stimulation of oxidative phosphorylation. nih.gov

Influence on Mitochondrial Fission Processes: DRP1 Phosphorylation Inhibition

Mitochondrial dynamics, the balance between fission and fusion, are critical for cellular health. A key regulator of mitochondrial fission is the Dynamin-related protein 1 (DRP1). The activity of DRP1 is largely controlled by its phosphorylation status. Specifically, phosphorylation at the serine 616 residue is a crucial event that promotes the translocation of DRP1 from the cytosol to the mitochondrial outer membrane, initiating the fission process.

Research has demonstrated that this compound can influence this process by inhibiting the phosphorylation of DRP1 at serine 616. oncotarget.com This inhibitory action leads to a decrease in DRP1's ability to assemble at the mitochondrial membrane, thereby impeding mitochondrial fission. By altering this dynamic, this compound promotes a more fused mitochondrial network, a state often associated with increased mitochondrial respiration and reduced oxidative stress. This modulation of mitochondrial morphology is a key aspect of this compound's cellular activity.

Activation of Mitochondrial Deacetylases: Sirtuin-3 (SIRT3) Mechanisms

Sirtuin-3 (SIRT3) is a critical NAD+-dependent deacetylase located within the mitochondria that governs the activity of numerous enzymes involved in metabolism and antioxidant defense. Honokiol, the parent compound of this compound, is a known activator of SIRT3. It is understood that this compound shares this property, contributing to its mitochondrial effects.

The activation of SIRT3 by this compound leads to the deacetylation and subsequent activation of a variety of mitochondrial proteins. This includes enzymes involved in the tricarboxylic acid (TCA) cycle and fatty acid oxidation, thereby enhancing mitochondrial respiration and ATP production. Furthermore, SIRT3 activation boosts the mitochondrial antioxidant capacity by deacetylating and activating key enzymes such as manganese superoxide dismutase (SOD2). This enhancement of the cell's ability to combat oxidative stress is a significant consequence of this compound's interaction with SIRT3.

Interaction with Mitochondrial Chaperones: Allosteric Inhibition of TRAP1

Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial molecular chaperone belonging to the heat shock protein 90 (Hsp90) family. In many cancer cells, TRAP1 is overexpressed and plays a crucial role in metabolic reprogramming and protecting mitochondria from stress. This compound has been identified as a selective, allosteric inhibitor of TRAP1.

Unlike conventional inhibitors that target the ATP-binding pocket of Hsp90 family members, this compound binds to a distinct allosteric site on the TRAP1 protein. This binding event induces a conformational change that inhibits the ATPase activity of TRAP1, thereby compromising its chaperone function. This allosteric inhibition is a key feature of this compound's mechanism of action, providing a high degree of selectivity.

Specificity of TRAP1 Inhibition Versus Pan-Hsp90 Inhibition

A significant advantage of this compound's allosteric mechanism is its high specificity for TRAP1 over its cytosolic counterpart, Hsp90. The ATP-binding pockets of Hsp90 family members are highly conserved, making the development of selective inhibitors challenging. Pan-Hsp90 inhibitors, which block the activity of both cytosolic and mitochondrial Hsp90, can lead to a broad range of cellular effects and toxicities.

In contrast, this compound demonstrates a marked preference for TRAP1, with minimal impact on Hsp90 activity. This selectivity allows for the targeted disruption of mitochondrial chaperone function without the widespread cellular consequences associated with pan-Hsp90 inhibition.

FeatureThis compoundPan-Hsp90 Inhibitors
Target Primarily TRAP1 (mitochondrial)Hsp90 (cytosolic and mitochondrial)
Mechanism Allosteric InhibitionATP-competitive Inhibition
Selectivity High for TRAP1Low, affects multiple Hsp90 isoforms
Consequences of TRAP1 Inhibition on Succinate Dehydrogenase Activity

One of the primary functions of TRAP1 in cancer cells is the suppression of succinate dehydrogenase (SDH), also known as mitochondrial complex II. By inhibiting SDH activity, TRAP1 promotes a metabolic shift towards aerobic glycolysis (the Warburg effect) and reduces the production of reactive oxygen species (ROS).

The inhibition of TRAP1 by this compound reverses this suppression, leading to the reactivation of SDH. Increased SDH activity enhances oxidative phosphorylation and can lead to an increase in mitochondrial ROS production. This restoration of mitochondrial respiratory function and the associated increase in oxidative stress can be detrimental to cancer cells that have adapted to a glycolytic metabolism.

Intracellular Signaling Cascade Perturbations

Beyond its direct effects on mitochondria, this compound can also modulate key intracellular signaling pathways that are critical for cell growth, survival, and proliferation.

Impact on MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of evolutionarily conserved signaling cascades that regulate a wide array of cellular processes. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The parent compound, honokiol, has been shown to modulate these pathways, and it is anticipated that this compound exerts similar effects.

Dysregulation of the MAPK pathways is a common feature of many diseases, including cancer. Honokiol has been reported to inhibit the ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation. Conversely, honokiol has been shown to activate the JNK and p38 MAPK pathways, which are generally associated with cellular stress responses, including apoptosis. While direct and detailed studies on this compound's specific impact on the individual components of the MAPK cascades are still emerging, the modulation of these pathways represents another important facet of its biological activity.

Modulation of Akt Phosphorylation and PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Research into the effects of this compound on this axis has revealed complex and context-dependent interactions.

In studies involving vemurafenib-resistant melanoma cells, this compound has been observed to induce the phosphorylation of Akt. nih.gov This finding is somewhat counterintuitive, as activation of Akt is typically associated with pro-survival signals. However, this induction of Akt phosphorylation by this compound is thought to be a consequence of increased mitochondrial reactive oxygen species (ROS) production. nih.gov The study noted that the melanoma cells sensitive to this compound exhibited this increase in Akt phosphorylation, whereas resistant cells did not. nih.gov

Influence on Ras Signaling Transduction

The Ras family of small GTPases are pivotal components of signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers. While direct studies delineating the specific influence of this compound on Ras signaling transduction are not extensively available, research on its parent compound, honokiol, indicates an inhibitory effect on Ras activation. nih.gov Honokiol has been shown to suppress Ras-dependent phospholipase D activity. nih.gov

Given that this compound is a derivative of honokiol, it is plausible that it may share some of these effects on Ras signaling. However, without direct experimental evidence, this remains speculative. The study on vemurafenib-resistant melanoma did not specifically detail the direct effects of this compound on Ras itself but noted its activity in melanoma models where Ras pathway mutations are common. nih.gov Further research is necessary to elucidate the precise impact of this compound on the intricate Ras signaling cascade.

Induction of Endoplasmic Reticulum Stress Responses

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a cellular stress response known as the unfolded protein response (UPR) or ER stress. While specific studies detailing the induction of ER stress by this compound are limited, the parent compound, honokiol, has been shown to induce ER stress in various cancer cell lines. nih.gov This induction is characterized by the upregulation of ER stress markers and can lead to apoptosis. nih.gov

The potential for this compound to induce ER stress is an area that warrants further investigation to determine if it retains or enhances this property of its parent compound and to understand the specific molecular sensors and signaling pathways of the UPR that it may activate.

Programmed Cell Death and Autophagy Induction Mechanisms

This compound has been shown to induce programmed cell death, a crucial mechanism for eliminating damaged or unwanted cells. The primary forms of programmed cell death investigated in relation to this compound are apoptosis and autophagy.

Biochemical Pathways Leading to Apoptotic Processes

Apoptosis, or Type I programmed cell death, is a highly regulated process involving a cascade of molecular events. This compound has been identified as an inducer of oxidative stress and subsequent apoptosis in in vivo tumor models. nih.govnih.gov One of the key mechanisms identified is its action as a selective allosteric inhibitor of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1). nih.govnih.govsemanticscholar.org Inhibition of TRAP1 leads to an increase in mitochondrial superoxide levels, contributing to oxidative stress and ultimately triggering apoptotic cell death. nih.govnih.gov

While the precise and complete biochemical pathways of this compound-induced apoptosis are still under investigation, the involvement of mitochondrial dysfunction and oxidative stress appears to be a central component.

Molecular Regulation of Autophagic Cell Death Pathways

Autophagy, or Type II programmed cell death, is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It can serve as a survival mechanism under stress, but can also lead to cell death.

Currently, there is a lack of specific research detailing the molecular regulation of autophagic cell death pathways directly induced by this compound. Studies on the parent compound, honokiol, have shown that it can induce autophagy in various cancer cells through modulation of pathways such as the PI3K/Akt/mTOR and ROS/ERK1/2 signaling pathways. caldic.comnih.govresearchgate.net Whether this compound shares these properties and the specific molecular players it would regulate in an autophagic context remain to be elucidated through dedicated research.

Gene Expression and Proteomic Profiling

To understand the global cellular effects of this compound, analyses of its impact on gene expression and the proteome are crucial.

Limited but informative studies have been conducted on the gene expression changes induced by this compound. In a study on vemurafenib-resistant melanoma, gene array analysis of tumors treated with this compound revealed the upregulation of a number of genes. nih.gov Notably, one of the commonly upregulated genes was SDHB (Succinate Dehydrogenase Complex Iron Sulfur Subunit B), a tumor suppressor and a key component of the mitochondrial electron transport chain. nih.gov This finding is consistent with the observed induction of mitochondrial respiration by this compound. nih.govnih.gov

The following table summarizes the notable genes found to be upregulated by this compound in this study:

Gene SymbolFull Gene NameFunction
SDHBSuccinate Dehydrogenase Complex Iron Sulfur Subunit BComponent of the mitochondrial electron transport chain, tumor suppressor

Data derived from studies on vemurafenib-resistant melanoma.

As for proteomic profiling, there is currently a lack of published studies that have specifically analyzed the global changes in protein expression in response to this compound treatment. Proteomic analyses would provide valuable insights into the functional consequences of this compound's activity and could identify novel protein targets and pathways modulated by this compound.

Differential Gene Expression Analysis in Response to this compound

Studies utilizing gene array analysis have been instrumental in elucidating the genetic-level responses of tumor cells to this compound treatment. A primary finding from this research is the compound's ability to modulate genes involved in mitochondrial respiration.

In vivo studies on melanoma models have shown that treatment with this compound leads to the induction of the gene encoding succinate dehydrogenase B (SDHB), a critical enzyme in the mitochondrial electron transport chain nih.gov. This upregulation of SDHB suggests that this compound actively promotes a state of cellular respiration nih.gov. Further investigation has revealed that this compound also induces the expression of the mitochondrial deacetylase sirtuin-3 (SIRT3) nih.gov. SIRT3 is known to enhance the activity of SDH, creating a synergistic effect that promotes mitochondrial function nih.govnih.gov. This targeted induction of mitochondrial-related genes is a key feature of this compound's mechanism of action nih.gov.

Table 1: Genes with Altered Expression in Response to this compound

GeneFull NameFunctionEffect of this compound
SDHBSuccinate Dehydrogenase Complex Iron Sulfur Subunit BComponent of the mitochondrial electron transport chain (Complex II) involved in cellular respiration. nih.govUpregulation / Induction nih.gov
SIRT3Sirtuin 3Mitochondrial deacetylase that enhances the activity of SDH and regulates mitochondrial function. nih.govnih.govUpregulation / Induction nih.gov

Proteomic Changes Associated with this compound Exposure

The cellular effects of this compound are also characterized by significant post-translational modifications and direct protein interactions. A key target identified for this compound is the mitochondrial chaperone TRAP1 (Tumor necrosis factor receptor-associated protein 1) nih.gov. This compound acts as a selective allosteric inhibitor of TRAP1, binding to a site that inhibits its ATPase activity nih.gov. This inhibition is specific, as the compound does not affect the activity of the related chaperone Hsp90 nih.gov. The functional consequence of TRAP1 inhibition is the reversal of its downregulatory effect on SDH, contributing to the increased respiration observed with this compound treatment nih.gov.

In addition to its effects on TRAP1, this compound modulates key signaling pathways involved in cell growth and survival. In certain vemurafenib-resistant melanoma cell lines, this compound has been observed to induce the phosphorylation of Akt oncotarget.com. Paradoxically, this increase in Akt phosphorylation, often a pro-survival signal, occurs alongside the compound's effective antitumor activity, suggesting it may be a consequence of reactive oxygen species (ROS) generation oncotarget.com. Conversely, this compound has been shown to reduce the phosphorylation of MAP kinase and inhibit the phosphorylation of DRP1 (Dynamin-related protein 1) nih.govoncotarget.com. The inhibition of DRP1 phosphorylation is significant as it promotes a phenotype associated with mitochondrial normalization and respiration nih.gov. Furthermore, a reduction in the levels of the protein Rac1b has been noted following exposure to this compound oncotarget.com.

Table 2: Summary of Proteomic Alterations Induced by this compound

Protein/Protein FamilySpecific ChangeAssociated Pathway/Function
TRAP1Allosteric inhibition of ATPase activity. nih.govMitochondrial protein folding, bioenergetics. nih.gov
AktInduced phosphorylation. oncotarget.comCell survival, proliferation. oncotarget.com
MAP kinaseReduced phosphorylation. oncotarget.comCell growth, differentiation. oncotarget.com
DRP1Inhibited phosphorylation. nih.govMitochondrial fission/fusion, respiration. nih.gov
Rac1bReduced protein levels. oncotarget.comCell motility, signaling. oncotarget.com
SDHReverted TRAP1-dependent downregulation. nih.govMitochondrial respiration. nih.gov

Identification of Potential Mechanistic Biomarkers

The specific molecular interactions of this compound provide a basis for identifying potential biomarkers to monitor its activity and mechanism of action.

TRAP1 Activity : Given that this compound is a selective allosteric inhibitor of TRAP1, the chaperone's activity level and its downstream effects serve as a primary mechanistic biomarker. Assessing the inhibition of TRAP1 ATPase function could be a direct measure of the compound's engagement with its target nih.gov.

SDHB and SIRT3 Expression : The induction of SDHB and SIRT3 gene expression is a distinct downstream effect of this compound nih.govnih.gov. Monitoring the mRNA or protein levels of these two mitochondrial proteins could serve as a reliable biomarker for the compound's ability to promote cellular respiration nih.govnih.gov.

DRP1 Phosphorylation : The phosphorylation status of DRP1 is another key indicator. A decrease in phosphorylated DRP1 suggests a shift towards mitochondrial fusion and normalization, a phenotype stimulated by this compound nih.gov.

Mitochondrial Respiration and ROS : On a functional level, an increase in mitochondrial respiration and the subsequent generation of reactive oxygen species are hallmark effects of this compound's action in vemurafenib-resistant melanomas nih.gov. These functional outcomes can be considered critical mechanistic biomarkers of the compound's cellular impact.

Table 3: Potential Mechanistic Biomarkers for this compound Activity

BiomarkerTypeChange Indicating this compound ActivityRationale
TRAP1ProteinInhibition of ATPase activity. nih.govDirect molecular target of this compound. nih.gov
SDHBGene/ProteinIncreased expression. nih.govKey downstream effector of TRAP1 inhibition and marker of induced respiration. nih.govnih.gov
SIRT3Gene/ProteinIncreased expression. nih.govEnhances SDH activity and is induced by this compound. nih.gov
Phospho-DRP1ProteinDecreased levels. nih.govIndicates mitochondrial normalization and a shift away from fission. nih.gov
Mitochondrial RespirationCellular ProcessIncreased rate. nih.govA primary functional outcome of this compound's mechanism. nih.gov

Preclinical Pharmacological Activity in Disease Models

In Vitro Cellular Model Systems

The impact of Honokiol (B1673403) DCA on the long-term proliferative capacity of cancer cells has been evaluated using clonogenic assays. In prostate cancer cell lines, Honokiol DCA demonstrated an inhibitory effect on colony formation. mdpi.commedchemexpress.com Specifically, treatment with this compound at concentrations between 5 and 20 μM for 10 days resulted in the inhibition of clonogenicity in these cells. mdpi.commedchemexpress.com This suggests that this compound can impair the ability of single prostate cancer cells to undergo the sustained proliferation required to form a colony.

In contrast, studies on A375 melanoma cells did not find a significant difference in cell proliferation in vitro following treatment with this compound. mskcc.org Researchers have noted that for honokiol and its derivatives, in vitro proliferation assays may not be predictive of the compound's efficacy in vivo, as the metabolic conditions of cell culture differ significantly from the tumor microenvironment within a living organism. mskcc.orgnih.gov

Prostate Cancer: this compound has been shown to inhibit the viability of human prostate cancer cells in a manner dependent on both dose and time. mdpi.commedchemexpress.com Studies using the androgen-responsive LNCaP cell line and its androgen-independent variant, C4-2, found that this compound was effective at suppressing cell viability. nih.gov This effect is linked to its ability to interfere with androgen receptor (AR) signaling. mdpi.commedchemexpress.com Treatment with this compound significantly decreased the protein levels of both the androgen receptor and its target gene product, prostate-specific antigen (PSA), in LNCaP cells. mdpi.commedchemexpress.com Furthermore, it was shown to decrease AR promoter activity in both LNCaP and C4-2 cells. mdpi.commedchemexpress.com

Melanoma: While this compound did not demonstrate significant anti-proliferative activity in vitro against A375 melanoma cells, it was observed to modulate key signaling pathways. nih.gov Treatment with this compound led to an increase in the phosphorylation of Akt in A375 and the vemurafenib-resistant LM36R melanoma cells. nih.gov Additionally, the compound was found to increase the levels of superoxide (B77818), a reactive oxygen species, in melanoma cell lines. nih.gov

Table 1: In Vitro Effects of this compound on Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Assay Key Findings Citations
LNCaP Prostate Cancer Cell Viability Inhibits viability in a dose- and time-dependent manner; Decreases AR and PSA protein levels. nih.govmdpi.commedchemexpress.com
C4-2 Prostate Cancer Cell Viability Inhibits viability in a dose- and time-dependent manner; Decreases AR promoter activity. nih.govmdpi.commedchemexpress.com
LNCaP, C4-2 Prostate Cancer Clonogenicity Inhibits clonogenic potential. nih.govmdpi.commedchemexpress.com
A375 Melanoma Proliferation No significant inhibition of in vitro proliferation. mskcc.orgnih.gov
A375, LM36R Melanoma Western Blot Induces phosphorylation of Akt. nih.gov
LM36R Melanoma Superoxide Assay Increases superoxide levels. nih.gov

Research has specifically investigated this compound's activity in the context of acquired drug resistance in melanoma. researchgate.net Studies utilized a pair of BRAF mutant melanoma cell lines: the parental LM36 line and its derivative, LM36R, which has acquired resistance to the BRAF inhibitor vemurafenib (B611658). researchgate.netnih.gov

In vitro analyses revealed that the vemurafenib-resistant LM36R cells, which are sensitive to this compound, lack the expression of the primary superoxide-detoxifying gene, manganese superoxide dismutase (SOD2). nih.gov this compound treatment was shown to induce superoxide in these LM36R cells. nih.gov This suggests a mechanism where the compound exploits a specific vulnerability—a compromised ability to handle oxidative stress—in the drug-resistant cell line. nih.gov Interestingly, this compound induced Akt phosphorylation in the this compound-sensitive LM36R cells but not in the parental LM36 cells, which are resistant to this compound. nih.gov

In Vivo Animal Model Systems (Non-Human)

The antitumor properties of this compound have been substantiated in non-human animal models, particularly in melanoma xenografts where in vitro assays did not predict efficacy. mskcc.org

In a xenograft model using A375 melanoma cells (which harbor a BRAF mutation), this compound demonstrated significant tumor growth inhibition in vivo. mskcc.orgresearchgate.netnih.gov

The compound's efficacy against therapy-resistant cancer was a key focus of investigation. In xenograft models established with vemurafenib-resistant melanoma cells (LM36R), this compound showed significant antitumor activity. researchgate.netnih.gov Notably, this activity was selective for the resistant cells, as the compound did not show significant efficacy against tumors formed from the parental, vemurafenib-sensitive LM36 cells. researchgate.netnih.gov

The proposed mechanism for its in vivo action involves the modulation of mitochondrial function. nih.gov Gene array analysis of treated tumors revealed an induction of the respiratory enzyme succinate (B1194679) dehydrogenase B (SDHB), suggesting that this compound promotes cellular respiration. nih.gov It is theorized that this compound acts in vemurafenib-resistant melanomas to increase both respiration and the generation of reactive oxygen species, which in turn leads to cytotoxic activity against the aggressive cancer cells in vivo. researchgate.netnih.gov Furthermore, this compound was found to inhibit the phosphorylation of DRP1, a protein involved in mitochondrial fission. researchgate.netnih.gov

Table 2: In Vivo Efficacy of this compound in Xenograft Models This table is interactive. You can sort and filter the data.

Animal Model Cancer Type Xenograft Key Findings Citations
Nude Mice Melanoma A375 (BRAF mutant) Demonstrated significant tumor growth inhibition compared to control. mskcc.orgresearchgate.netnih.gov
Nude Mice Vemurafenib-Resistant Melanoma LM36R Showed significant antitumor activity. researchgate.netnih.gov
Nude Mice Vemurafenib-Sensitive Melanoma LM36 Did not show significant activity against the parental, non-resistant tumors. researchgate.netnih.gov

Current preclinical research on this compound is predominantly concentrated on its pharmacological activity in oncology. Extensive searches of the scientific literature did not yield studies investigating the biological activities of this compound in non-human animal models for diseases outside of cancer.

Mechanistic Insights Derived from In Vivo Studies (e.g., Mitochondrial Normalization in Tumors)

In vivo studies utilizing various disease models have been crucial in elucidating the mechanistic underpinnings of this compound's pharmacological activity. Research has particularly highlighted its impact on mitochondrial function within tumor cells, suggesting a process of "mitochondrial normalization" as a key component of its antitumor effects. This mechanism appears especially relevant in aggressive and treatment-resistant cancers.

One of the primary insights from in vivo models is the ability of this compound to modulate cellular metabolism in tumors. nih.gov In studies using melanoma xenografts, gene array analysis of tumors treated with this compound revealed an induction of the respiratory enzyme succinate dehydrogenase B (SDHB). nih.govnih.govscience.govaccuitis.com SDHB is a critical component of complex II in the mitochondrial electron transport chain. Its upregulation suggests that this compound promotes a shift away from glycolysis and towards mitochondrial respiration. nih.govscience.govresearchgate.net

Further mechanistic work has shown that this compound influences mitochondrial dynamics. nih.gov The compound was found to inhibit the phosphorylation of Dynamin-related protein 1 (DRP1). nih.govnih.govscience.govresearchgate.net This inhibition is significant because DRP1 is a key regulator of mitochondrial fission. By inhibiting its phosphorylation, this compound stimulates a phenotype consistent with mitochondrial normalization and fusion, which is associated with an increased respiratory state. nih.govnih.govresearchgate.net

This observed mitochondrial normalization is functionally linked to an increase in both respiration and the generation of reactive oxygen species (ROS) within the tumor. nih.govnih.govresearchgate.net The enhanced production of ROS can lead to oxidative stress, contributing to the compound's antitumor activity against aggressive melanoma in vivo. nih.govresearchgate.neturan.ua This mechanism is particularly notable in its efficacy against vemurafenib-resistant melanoma. nih.govnih.gov Studies on paired melanoma cell lines demonstrated that this compound has significant in vivo activity against the vemurafenib-resistant clone (LM36R) but not the parental, vemurafenib-sensitive line (LM36). nih.govnih.govaccuitis.comresearchgate.net

Adding another layer to its mechanism, this compound has been identified as a selective, allosteric inhibitor of the mitochondrial chaperone TNF receptor-associated protein 1 (TRAP1). researchgate.netfrontiersin.org TRAP1 is known to suppress SDH activity, thereby promoting a glycolytic phenotype in cancer cells. frontiersin.org By binding to and inhibiting TRAP1, this compound reverses the downregulation of SDH, decreases the proliferation rate, increases mitochondrial superoxide levels, and ultimately abolishes tumorigenic growth in neoplastic cells. accuitis.comfrontiersin.org

The table below summarizes the key mechanistic findings for this compound derived from in vivo studies.

Table 1: Mechanistic Effects of this compound in In Vivo Models

In Vivo Model Key Mechanistic Finding Observed Effect Reference
A375 Melanoma Xenograft Gene Array Analysis Induction of succinate dehydrogenase B (SDHB). nih.govscience.govaccuitis.com
Vemurafenib-resistant Melanoma (LM36R) DRP1 Phosphorylation Analysis Inhibition of DRP1 phosphorylation. nih.govnih.govresearchgate.net
Vemurafenib-resistant Melanoma (LM36R) Functional Assays Increased respiration and reactive oxygen species (ROS) generation. nih.govnih.govresearchgate.net

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound (Honokiol bis-dichloroacetate)
Honokiol
Vemurafenib
bis-trifluoromethyl-bis-(4-hydroxy-3-allylphenyl) methane (B114726) (hexafluoro)
Dichloroacetic acid (DCA)
Erlotinib dichloroacetate (B87207)
Magnolol
Paclitaxel

Structure Activity Relationship Sar Studies of Honokiol Dca and Its Analogues

Elucidation of Essential Pharmacophores for Biological Activity

The biological activity of Honokiol (B1673403) DCA is derived from key structural features, or pharmacophores, inherited from its parent compound, honokiol, and the addition of the dichloroacetate (B87207) moieties.

The fundamental pharmacophore of the honokiol backbone consists of two phenolic rings linked by a biphenyl (B1667301) bond. These rings are substituted with hydroxyl and allyl groups. mdpi.com The ortho-allylphenol moiety, in particular, is considered crucial to the activity of the native honokiol molecule. nih.gov The biphenyl structure allows for a specific spatial arrangement of the functional groups, which is critical for its interaction with various biological targets.

Upon this core structure, Honokiol DCA features two dichloroacetate groups esterified to the hydroxyls of the honokiol backbone. nih.gov This addition introduces a new, critical pharmacophore. The dichloroacetic acid fragment (-ClCH2COOH) is known for its unique electrophilic properties, which facilitate various chemical transformations and interactions. uran.ua The presence of these moieties is central to the enhanced bioactivity profile of this compound. Specifically, this compound has been identified as a selective allosteric inhibitor of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1). pubmed.pro An allosteric binding site on TRAP1 can accommodate this compound, leading to the inhibition of TRAP1's ATPase activity, an effect not seen with the parent honokiol. pubmed.pro This interaction is a key element of its mechanism of action.

Impact of Dichloroacetate Moiety on Honokiol's Bioactivity Profile

The esterification of honokiol with dichloroacetate (DCA) is a pivotal modification that significantly enhances its therapeutic properties. This was initially done to increase the lipophilicity and patentability of honokiol. nih.govresearchgate.net Increased lipophilicity can improve a compound's ability to cross cell membranes, potentially leading to greater intracellular concentrations and enhanced activity.

The DCA moiety itself is a biologically active molecule that targets mitochondrial metabolism. uran.ua As a drug, DCA stimulates the activity of the mitochondrial pyruvate (B1213749) dehydrogenase enzyme complex, which promotes the oxidation of glucose and lactate. uran.ua By attaching DCA to honokiol, the resulting compound, this compound, combines the actions of both molecules. It functions as a dual-action agent that not only retains the inherent activities of honokiol but also introduces the mitochondrial-targeting effects of DCA.

This combination leads to a synergistic effect. For instance, this compound has been shown to be more active than the parent compound in certain cancer models. nih.gov It can induce both respiration and the generation of reactive oxygen species (ROS) in vemurafenib-resistant melanoma cells, contributing to its activity against aggressive forms of the disease. nih.govuran.ua Furthermore, this compound has been shown to revert the TRAP1-dependent downregulation of succinate (B1194679) dehydrogenase (SDH), increase mitochondrial superoxide (B77818) levels, and decrease the proliferation rate in neoplastic cells. pubmed.pro

Comparative Analysis of this compound with Parent Honokiol

When directly compared, this compound often exhibits superior or distinct activity profiles compared to its parent compound, honokiol. While both compounds have demonstrated anticancer properties, the modifications in this compound lead to notable differences in their efficacy and mechanisms.

In studies on prostate cancer cells, both honokiol and this compound were found to inhibit the growth of androgen-responsive (LNCaP) and androgen-independent (C4-2) cell lines in a time- and dose-dependent manner. researchgate.netmedchemexpress.com Both compounds also effectively reduced the androgen receptor (AR) protein level in these cells. researchgate.net However, this compound's enhanced lipophilicity suggests it may achieve effective intracellular concentrations more readily. researchgate.net

In the context of melanoma, particularly vemurafenib-resistant melanoma, this compound shows a clear advantage. While both this compound and a fluorinated honokiol analogue (hexafluoro) showed activity against A375 melanoma in vivo, this compound was found to be more active. nih.govnih.gov Crucially, this compound demonstrated significant in vivo activity against vemurafenib-resistant melanoma (LM36R), whereas it was not active against the parental, vemurafenib-sensitive (LM36) cells. nih.govnih.gov This suggests a specific mechanism of action that is particularly effective in drug-resistant phenotypes.

CompoundCell LineActivityReference
This compound LNCaP (Prostate)Inhibits viability in a dose- and time-dependent manner (20-40 μM; 24-48 h). medchemexpress.com
This compound C4-2 (Prostate)Inhibits viability in a dose- and time-dependent manner (20-40 μM; 24-48 h). medchemexpress.com
Honokiol LNCaP (Prostate)Reduces cell viability and androgen receptor protein level. researchgate.net
This compound A375 (Melanoma)Demonstrates in vivo activity. More active than hexafluoro (B1673141) analogue. nih.govresearchgate.net
This compound LM36R (Vemurafenib-resistant Melanoma)Demonstrates significant in vivo activity. nih.govnih.gov
This compound LM36 (Parental Melanoma)No significant in vivo activity. nih.govnih.gov

Design and Synthesis of Novel this compound Derivatives for Targeted Activity

The promising results from this compound have spurred the design and synthesis of other derivatives to further refine its activity and target specific cellular pathways. The SAR studies provide a rational basis for these modifications.

One such analogue is a novel fluorinated honokiol derivative, bis-trifluoromethyl-bis-(4-hydroxy-3-allylphenyl) methane (B114726), also known as hexafluoro. nih.gov This compound was synthesized alongside this compound and also demonstrated in vivo activity against A375 melanoma, although it was less potent than this compound. nih.govnih.gov The synthesis of this analogue, which maintains the dual ortho-allylphenol moieties but alters the linker between the phenyl rings, highlights the modular nature of honokiol as a scaffold for developing new agents. nih.gov

Further synthetic efforts have focused on creating other biphenyl derivatives structurally related to honokiol. For example, a series of 36 biphenyl derivatives were synthesized using Suzuki coupling reactions to explore their cytotoxic effects and ability to modulate pathways related to angiogenesis and telomerase activity. nih.gov While not direct derivatives of this compound, this research underscores the principle of using the honokiol framework to create compounds with multiple modes of action.

The development of hexafluoro-honokiol analogues, where hydroxyl groups can be replaced with dichloroacetate esters, is another avenue of exploration. google.com These compounds are designed to inhibit angiogenesis and induce apoptosis, indicating a strategy to combine the anti-angiogenic properties of modified honokiol with the metabolic targeting of DCA. google.com The synthesis of this compound itself involves a straightforward esterification process, where honokiol is dissolved in a solvent like dry dichloromethane (B109758), and dichloroacetylchloride is added in the presence of a catalyst such as 4-dimethylaminopyridine (B28879), followed by refluxing. nih.gov This synthetic accessibility allows for the creation of a variety of ester derivatives for further SAR studies.

Advanced Research Methodologies for Honokiol Dca Investigation

Analytical Chemistry Techniques for Compound Characterization and Quantification in Biological Matrices

Precise characterization and quantification of Honokiol (B1673403) DCA within complex biological environments are fundamental to understanding its behavior. To this end, researchers have relied on powerful analytical chemistry techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Honokiol DCA. This highly sensitive and specific technique is crucial for separating the compound from other molecules in a biological sample and accurately determining its mass. The structural composition and purity of synthesized this compound have been meticulously validated using LC-MS, alongside other methods. uran.ua For instance, in studies involving the synthesis of various dichloroacetic acid (DCA) derivatives, LC-MS is a standard method for confirming the successful creation and purity of the target compounds. researchgate.net

While specific LC-MS metabolomics studies on this compound are not extensively detailed in the provided results, the application of UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) in studying the effects of its parent compound, honokiol, on colorectal cancer in a mouse model highlights the capability of this technology. frontiersin.org Such studies can identify potential biomarkers and elucidate metabolic pathways, a methodology directly applicable to investigating this compound. frontiersin.org The general workflow involves separating metabolites via UPLC and then identifying them based on their mass-to-charge ratio using a high-resolution mass spectrometer. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for unambiguous confirmation of its synthesized structure. mdpi.com

For this compound, 1H NMR data has been explicitly reported. nih.gov The synthesis of this compound and its analogs involves purification by column chromatography, and the final product's identity is confirmed using 1H NMR and high-resolution mass spectrometry (HRMS). nih.gov For example, the 1H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl3) shows characteristic signals corresponding to the protons in the biphenyl (B1667301) core, the allyl groups, and the dichloroacetate (B87207) moieties. nih.gov The successful synthesis and structural validation of numerous DCA derivatives, including amides and esters, have been consistently confirmed using 1H NMR spectroscopy. uran.uaresearchgate.net

Table 1: Reported 1H NMR Data for Honokiol Dichloroacetate (this compound)

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignmentReference
7.31-7.20m4HAromatic Protons nih.gov
7.15-7.09m2HAromatic Protons nih.gov
6.16s1HDichloroacetate Proton nih.gov
6.02-5.84m3HDichloroacetate and Vinyl Protons nih.gov
5.14-5.04m4HVinyl Protons nih.gov
3.43d, J = 6.8 Hz2HAllylic Protons nih.gov
3.35d, J = 6.4 Hz2HAllylic Protons nih.gov

This table is based on reported data and may be subject to variations depending on experimental conditions.

Advanced Imaging Techniques for Cellular and Subcellular Localization Studies

Understanding where this compound localizes within a cell is crucial to deciphering its mechanism of action. While direct imaging of this compound is not explicitly detailed in the provided search results, techniques used for its parent compound, honokiol, and related investigations provide a clear framework for how such studies would be conducted.

Fluorescence microscopy is a key technique for visualizing the cellular and subcellular distribution of compounds. For instance, in studies of honokiol's effects, fluorescence microscopy was used to confirm the uptake of tumor cell lysates by dendritic cells. nih.gov This was achieved by fluorescently labeling both the cells and the lysates and observing their co-localization. nih.gov Similarly, to study the subcellular localization of proteins affected by honokiol, such as NF-κB, immunofluorescence staining followed by microscopy is employed. plos.org

To investigate the impact of this compound on mitochondrial processes, researchers have used mitochondrial-specific fluorescent probes. For example, MitoSox fluorescence is used to assess mitochondrial-derived superoxide (B77818) production. nih.gov This method allows for the quantification of reactive oxygen species (ROS) specifically within the mitochondria, providing insights into the compound's effects on mitochondrial function. nih.gov The localization of proteins to mitochondria, and the effect of compounds like this compound on this process, can also be studied using immunofluorescence and co-localization with mitochondrial markers. mdpi.com

Computational Modeling and Molecular Docking Studies

Computational approaches, including molecular docking and in silico screening, have become powerful tools in the investigation of this compound, enabling predictions of its interactions with target proteins and the rational design of new, more effective analogs.

Prediction of this compound Binding Sites and Interactions with Target Proteins

Molecular docking studies have been instrumental in predicting how this compound binds to specific protein targets. A significant finding is the identification of an allosteric binding site for this compound in the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1). nih.gov These studies showed that this compound could act as a selective allosteric inhibitor of TRAP1. nih.govmdpi.com The docking simulations revealed important contacts between the ligand (this compound) and the protein residues within the allosteric pocket. mdpi.com

The general procedure for such studies involves using software like Glide to perform initial docking, followed by refinement with programs like Prime, which uses OPLS parameters and an implicit solvent model to refine the protein-ligand complex and calculate binding energies. nih.gov These computational predictions are often validated by experimental assays, such as measuring the inhibition of the target protein's activity. nih.gov Similar in silico molecular docking studies have been conducted for the parent compound, honokiol, to predict its binding to targets like the AKT kinase domain and EGFR. researchgate.netresearchgate.net

Table 2: Predicted Protein Targets of this compound from Molecular Docking Studies

Protein TargetPredicted Binding SiteKey InteractionsPredicted OutcomeReference
TRAP1 (TNF receptor-associated protein 1)Allosteric PocketNot specified in detailSelective allosteric inhibition nih.govmdpi.com

In Silico Screening for Novel Analogs with Enhanced Specificity

The insights gained from molecular docking and structure-activity relationship (SAR) studies of this compound and its parent compound pave the way for the in silico screening of novel analogs with potentially improved properties. While specific in silico screening campaigns for this compound analogs are not detailed in the provided results, the synthesis and evaluation of related compounds demonstrate the principles of this approach. For example, a fluorinated honokiol analog, bis-trifluoromethyl-bis-(4-hydroxy-3-allylphenyl) methane (B114726) (hexafluoro), was synthesized and studied alongside this compound. uran.uanih.gov The investigation of a large set of 47 honokiol analogues for their antiangiogenic activity provides a foundation for establishing SAR. acs.org

Computational methods can be used to screen virtual libraries of compounds based on their predicted binding affinity and specificity for a target protein. This allows researchers to prioritize which novel analogs to synthesize and test experimentally, accelerating the drug discovery process. The combination of experimental data from various analogs and computational modeling helps to build robust SAR models that can guide the design of more potent and selective molecules. acs.org

Future Research Trajectories and Unanswered Questions

Elucidating Undiscovered Molecular Targets and Off-Target Effects

While the primary molecular target of the dichloroacetate (B87207) (DCA) component of Honokiol (B1673403) DCA is known to be pyruvate (B1213749) dehydrogenase kinase (PDK), leading to a shift from glycolysis to oxidative phosphorylation, the full spectrum of its molecular interactions remains to be elucidated. mdpi.comresearchgate.net The honokiol component itself is known to interact with multiple signaling pathways, including NF-κB, STAT3, and EGFR. researchgate.net However, the unique combination in Honokiol DCA may lead to novel molecular targets or a differential modulation of known targets.

Future research should focus on identifying these undiscovered targets and any potential off-target effects. This is crucial for a comprehensive understanding of its pharmacological profile. For instance, studies have shown that this compound can induce the phosphorylation of Akt in certain melanoma cells, an unexpected finding given its antitumor activity, suggesting that reactive oxygen species (ROS) generated from mitochondrial activity might be activating Akt. nih.gov Further investigation is needed to confirm this and explore other potential off-target effects. A study on the parent compound, honokiol, has shown it to be a potent scavenger of superoxide (B77818) and peroxyl radicals. mskcc.org

A significant finding is that this compound acts as a selective allosteric inhibitor of the mitochondrial chaperone TRAP1. nih.govresearchgate.net This inhibition leads to the upregulation of succinate (B1194679) dehydrogenase (SDH) and the mitochondrial deacetylase sirtuin-3 (SIRT3). nih.govtribioscience.com This is a key area for further exploration, as TRAP1 is implicated in neoplastic growth. nih.gov

Investigating Synergistic Interactions with Established Therapeutic Modalities in Preclinical Settings

The potential for this compound to work in synergy with existing cancer therapies is a promising area of research. The DCA component has been shown to have additive or synergistic effects with various standard agents that modify tumor oxidative stress, vascular remodeling, and DNA integrity. researchgate.net Preclinical studies have demonstrated synergistic effects of DCA with several chemotherapeutic agents, including carboplatin, oxaliplatin, 5-fluorouracil, paclitaxel, and doxorubicin. ccnm.edu

Specifically, this compound has demonstrated activity in vemurafenib-resistant melanoma. nih.govresearchgate.netscience.gov This suggests a potential synergistic relationship where this compound could re-sensitize resistant tumors to targeted therapies. mdpi.com Future preclinical studies should systematically investigate the combination of this compound with a broader range of chemotherapeutic drugs and targeted agents across various cancer types. These studies should aim to determine optimal combination ratios and scheduling to maximize therapeutic efficacy. For instance, DCA has been shown to enhance the effects of vemurafenib (B611658) in melanoma cells by increasing oxidative respiration and ROS production. researchgate.net

Development of Advanced Delivery Systems for Optimized Biological Response

A significant challenge with honokiol, the parent compound of this compound, is its poor solubility and bioavailability. nih.govresearchgate.net While the synthesis of this compound was intended to increase its lipophilicity and cellular uptake, further advancements in drug delivery are necessary to optimize its therapeutic potential. nih.govuran.ua

Nanoparticle-Based Formulations for Enhanced Targeted Delivery

Nanotechnology offers a promising avenue to overcome the delivery challenges of lipophilic compounds like this compound. mdpi.com Various nanocarriers, such as liposomes, nanoparticles, and polymer micelles, have been explored for honokiol delivery, showing improved solubility, enhanced bioavailability, and targeted delivery. nih.govmdpi.com For example, folate-modified nanoparticles have been developed for targeted delivery of honokiol to nasopharyngeal carcinoma cells. nih.gov Another approach involved nanoparticles based on polydopamine and honokiol for combination photothermal and chemotherapy in colorectal cancer. acs.org Future research should focus on developing and optimizing nanoparticle-based formulations specifically for this compound to enhance its targeted delivery to tumor tissues while minimizing systemic exposure.

Lipid-Based Carriers and Other Drug Delivery Platforms

Lipid-based carriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are another viable option for improving the oral bioavailability of lipophilic drugs. researchgate.net These systems can protect the drug from degradation and facilitate its absorption. For instance, honokiol-loaded solid lipid nanoparticles have been investigated for diabetic neuropathy. researchgate.net Co-delivery systems, such as lipid bilayer-coated mesoporous silica (B1680970) nanoparticles for gemcitabine (B846) and honokiol, have also been developed to enhance pancreatic cancer therapy. mdpi.com Research into formulating this compound into various lipid-based carriers is warranted to improve its pharmacokinetic profile and therapeutic efficacy.

Exploration of Biological Activities in Additional Preclinical Disease Models

The anticancer effects of this compound have been primarily studied in melanoma and prostate cancer models. nih.govmedchemexpress.com this compound has been shown to inhibit the growth of androgen-responsive and androgen-independent prostate cancer cells. researchgate.netmedchemexpress.com In melanoma, it has demonstrated activity against vemurafenib-resistant cells. nih.govscience.gov The parent compound, DCA, has shown anticancer effects in a wide range of cancer cell lines, including glioblastoma, colon, breast, ovarian, and lung cancer. ccnm.edu

Given the broad-spectrum anticancer activity of its components, it is crucial to explore the efficacy of this compound in a wider array of preclinical disease models. This includes, but is not limited to, other solid tumors and hematological malignancies. Such studies will help to identify other cancer types that may be particularly sensitive to this compound treatment and expand its potential clinical applications.

Addressing Gaps in Mechanistic Understanding and Comprehensive Pathway Mapping

A complete understanding of the molecular mechanisms underlying the biological effects of this compound is still lacking. While the inhibition of TRAP1 and the subsequent effects on mitochondrial function are significant findings, a more comprehensive mapping of the signaling pathways affected by this compound is necessary. nih.gov For example, gene array analysis of tumors treated with this compound revealed the induction of the respiratory enzyme succinate dehydrogenase B (SDHB). nih.govscience.gov

Q & A

Q. What are the primary mechanisms by which Honokiol DCA inhibits androgen receptor (AR) signaling in prostate cancer models?

this compound suppresses AR protein levels by disrupting AR stability and transcriptional activity, as demonstrated in human prostate cancer cell lines (e.g., LNCaP and 22Rv1). Researchers should validate AR suppression via Western blotting and luciferase reporter assays under varying concentrations (e.g., 5–50 µM) . Additionally, co-treatment with proteasome inhibitors (e.g., MG-132) can clarify whether degradation is ubiquitin-proteasome-dependent .

Q. How should researchers design in vitro experiments to evaluate this compound’s cytotoxicity and selectivity?

Use dose-response curves (0.1–100 µM) across cancer cell lines (e.g., prostate, melanoma) and non-cancerous cells (e.g., RWPE-1). Employ assays like MTT or ATP-based viability tests, ensuring normalization to vehicle controls. For selectivity, calculate IC₅₀ ratios (cancer vs. normal cells) and validate with apoptosis markers (e.g., cleaved caspase-3) .

Q. What key signaling pathways are modulated by this compound, and how can these be experimentally validated?

this compound targets PI3K/Akt/mTOR, NF-κB, and MAPK/ERK pathways. Use phospho-specific antibodies for Akt (Ser473) and ERK (Thr202/Tyr204) in Western blots. For NF-κB, monitor nuclear translocation via immunofluorescence or EMSA. Include pathway inhibitors (e.g., LY294002 for PI3K) to confirm mechanistic specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in vemurafenib-resistant melanoma versus other cancers be reconciled?

Discrepancies may arise from tumor microenvironment differences or metabolic adaptations. Compare this compound’s bioactivity in 3D spheroid vs. monolayer cultures and assess mitochondrial function (e.g., Seahorse assays). Co-administration with dichloroacetate (DCA) analogues may enhance potency in resistant models .

Q. What strategies optimize this compound’s pharmacokinetics for in vivo studies?

Lipid-based formulations (e.g., liposomes) improve solubility and bioavailability. In pharmacokinetic studies, use UPLC-MS/MS with a lower limit of quantification (LLOQ) ≤0.5 ng/mL to track plasma concentrations. Monitor tissue distribution in xenograft models, prioritizing organs with high AR expression (e.g., prostate) .

Q. How can researchers evaluate this compound’s dual role in autophagy induction and apoptosis?

Conduct time-course experiments with autophagic flux inhibitors (e.g., chloroquine) and apoptosis inhibitors (e.g., Z-VAD-FMK). Quantify LC3-II/LC3-I ratios (Western blot) and apoptotic markers (Annexin V/PI staining). Transcriptomic analysis (RNA-seq) can identify crosstalk between autophagy and apoptosis pathways .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. For multi-group comparisons (e.g., combination therapies), apply ANOVA with Tukey’s post hoc test. Report effect sizes and confidence intervals to avoid overinterpretation of marginal significance .

Q. How should researchers address batch variability in this compound’s chemical stability?

Store lyophilized powder at -80°C and prepare fresh DMSO stock solutions (100 mg/mL) monthly. Validate purity (>99%) via HPLC and monitor degradation products using LC-MS. Include batch numbers in metadata for reproducibility .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Honokiol DCA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.